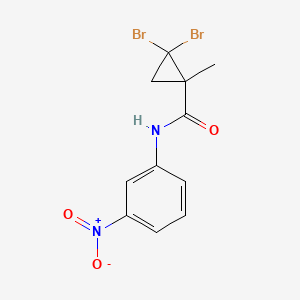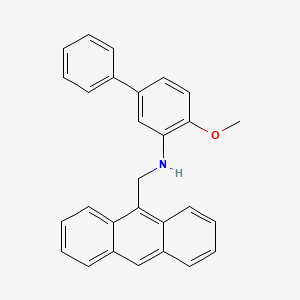
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine, also known as AMBn, is a chemical compound that has shown potential for use in scientific research.
Wissenschaftliche Forschungsanwendungen
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of proteins and other biomolecules. (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but it is believed to involve the binding of the compound to specific receptors or biomolecules. This binding may lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
Studies have shown that (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine can induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the compound's ability to disrupt cellular signaling pathways and induce oxidative stress. (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to have anti-inflammatory effects and may have potential for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its fluorescent properties, which make it useful for the detection of proteins and other biomolecules. However, the compound's toxicity and potential side effects must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for the study of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to fully understand the compound's effects on cellular signaling pathways and other biochemical processes. Finally, the potential use of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine in the development of new diagnostic tools for the detection of cancer and other diseases should be explored.
Conclusion
In conclusion, (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine is a promising compound with potential applications in a variety of scientific research areas. Its fluorescent properties and ability to induce apoptosis in cancer cells make it a valuable tool for the detection and treatment of diseases. However, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 9-bromomethylanthracene with 4-methoxy-3-biphenylamine. This reaction produces (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine as a yellow solid with a melting point of 130-132°C.
Eigenschaften
IUPAC Name |
N-(anthracen-9-ylmethyl)-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-30-28-16-15-21(20-9-3-2-4-10-20)18-27(28)29-19-26-24-13-7-5-11-22(24)17-23-12-6-8-14-25(23)26/h2-18,29H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNDQYIOWLSWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

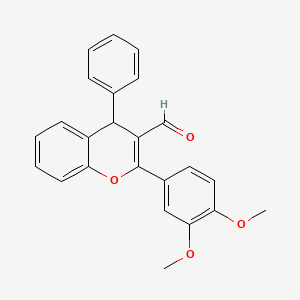
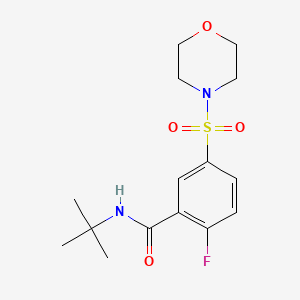
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
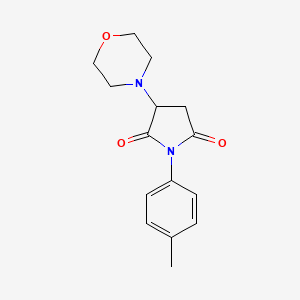
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)

![5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5172921.png)
![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5172941.png)
